Superior Clinical Efficacy in Rheumatoid Arthritis: Lobenzarit (240 mg/day) vs. Placebo
In a 16-week, multicenter, double-blind study of 230 RA patients, Lobenzarit disodium (240 mg/day) demonstrated a statistically significant improvement in clinical outcomes compared to placebo. Both groups received a baseline therapy of indomethacin (75 mg/day) [1].
| Evidence Dimension | Overall Clinical Effectiveness (Improvement Rate) |
|---|---|
| Target Compound Data | 63% |
| Comparator Or Baseline | Placebo: 43% |
| Quantified Difference | +20 percentage points (p < 0.05) |
| Conditions | 16-week, multicenter, double-blind, placebo-controlled trial in 230 RA patients (115 per group). Baseline: 75 mg/day indomethacin. Lobenzarit dose: 240 mg/day (80 mg TID). |
Why This Matters
This is direct, high-level evidence from a rigorous clinical trial that Lobenzarit provides a statistically significant, clinically meaningful benefit over placebo in treating RA, a key differentiator for procurement in translational research.
- [1] Shiokawa Y, Horiuchi Y, Mizushima Y, et al. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis. J Rheumatol. 1984 Oct;11(5):615-23. View Source
